molecular formula C22H18ClN3O3 B2706295 4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896620-43-2

4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2706295
CAS No.: 896620-43-2
M. Wt: 407.85
InChI Key: FASNEEZZSIEOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Diazatricyclic Scaffolds

The exploration of diazatricyclic compounds began with the serendipitous discovery of benzodiazepines in the 1950s, which demonstrated anxiolytic properties via modulation of γ-aminobutyric acid (GABA) receptors. Early structural studies revealed that the diazepine core—a seven-membered ring with two nitrogen atoms—provided a versatile template for derivatization, enabling interactions with diverse protein targets. By the 1980s, chemists recognized the potential of expanding this scaffold into tricyclic systems to enhance stereochemical control and metabolic stability. For instance, the synthesis of quinolizidine alkaloids, such as lupinine and cytisine, highlighted the biological relevance of diazatricyclic frameworks in natural product chemistry.

A pivotal advancement occurred in the 2010s with the development of diazatricyclic bromodomain inhibitors, such as JQ1, which selectively target epigenetic regulators like BRD4. These compounds demonstrated the scaffold’s adaptability to address challenging targets, including protein-protein interactions. Concurrently, methodologies for constructing diazatricyclic systems evolved, with iodine(III)-mediated cyclizations enabling efficient synthesis of complex architectures like the madangamine ABC ring system. Such innovations underscored the scaffold’s dual role as a synthetic challenge and a therapeutic asset.

Significance of Oxa-Diazatricyclo Systems in Drug Discovery

Oxa-diazatricyclo systems, which incorporate oxygen atoms into their tricyclic frameworks, offer distinct advantages in drug design. The oxygen atom enhances hydrogen-bonding capacity and modulates electron distribution, improving target affinity and solubility. For example, the compound 4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol leverages its methoxy and pyridinyl substituents to engage aromatic stacking and polar interactions within binding pockets.

The structural rigidity imparted by the oxa-diazatricyclo scaffold reduces conformational entropy loss upon binding, a critical factor in achieving high inhibitory potency. This property is exemplified by β-lactamase inhibitors like avibactam, where the diazatricyclic core prevents enzymatic degradation while maintaining activity against resistant bacterial strains. Additionally, the scaffold’s ability to present functional groups in three-dimensional space enables the targeting of shallow protein surfaces, such as bromodomains, which are intractable to traditional small molecules.

Evolution of Diazatricyclic Compounds as Privileged Structures

Privileged structures are molecular frameworks capable of yielding high-affinity ligands for multiple targets through strategic functionalization. Diazatricyclic compounds epitomize this concept, as their fused ring systems provide a rigid geometry that accommodates diverse substituents. For instance, the 1,3-diazepine scaffold has been utilized in kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and epigenetic regulators, demonstrating broad applicability.

The privileged status of diazatricyclic systems arises from their:

  • Stereochemical diversity : Multiple chiral centers enable fine-tuning of binding interactions.
  • Biopolymeric mimicry : The scaffold’s planar aromatic regions mimic peptide backbones, facilitating interference with protein-protein interactions.
  • Metabolic stability : Reduced susceptibility to oxidative degradation compared to monocyclic analogs.

Recent advances include the development of diazatricyclic BET inhibitors, which exploit the scaffold’s ability to occupy hydrophobic bromodomain pockets while maintaining aqueous solubility. These compounds highlight the scaffold’s adaptability to modern drug discovery paradigms.

Classification and Nomenclature of Diazatricyclic Compounds

Diazatricyclic compounds are classified based on ring size, heteroatom placement, and bridgehead configurations. The IUPAC nomenclature for 4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol reflects its intricate structure:

  • Tricyclo[7.4.0.0²⁶]trideca : Indicates a 13-membered tricyclic system with bridgehead junctions at positions 2,6 and 7,4.
  • 8-oxa-5,6-diaza : Denotes oxygen at position 8 and nitrogen atoms at positions 5 and 6.
  • 1(9),4,10,12-tetraen : Specifies double bonds at the 1-9, 4, 10, and 12 positions.
Feature Description Example Compound
Ring System Tricyclic framework with bridgehead junctions Madangamine ABC rings
Heteroatoms Nitrogen and oxygen atoms at specific positions 4,6-Dichloro-10-(3,4-dimethoxyphenyl)
Substituents Halogens, aryl groups, and methoxy moieties 5-Bromo-13-(4-chlorophenyl)

This systematic classification enables precise communication of structural features and facilitates structure-activity relationship (SAR) studies. The presence of a pyridin-3-yl group in the target compound suggests potential interactions with kinase ATP pockets, while the phenolic -OH group may contribute to solubility and hydrogen bonding.

Properties

IUPAC Name

4-chloro-2-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-28-20-6-2-5-15-18-11-17(16-10-14(23)7-8-19(16)27)25-26(18)22(29-21(15)20)13-4-3-9-24-12-13/h2-10,12,18,22,27H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASNEEZZSIEOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves multiple steps, starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine scaffold. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves inhibition of CDK2 (Cyclin-Dependent Kinase 2). This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: Methoxy and phenol groups in the target compound enhance polarity, contrasting with lipophilic substituents (e.g., methylphenyl in ).
  • Heteroatom Influence : Oxygen and nitrogen in the tricyclic core facilitate hydrogen bonding, while sulfur in thione-containing analogs () may alter redox properties.

Physicochemical Properties

Property Target Compound 12-Chloro-4-(4-methylphenyl)-... 4-Chloro-10-(4-isopropylphenyl)-...
Molecular Weight ~450–500 g/mol (estimated) 803 g/mol ~400–450 g/mol (estimated)
Solubility Moderate (due to phenol) Low (lipophilic substituents) Low (thione and isopropyl)
LogP ~2.5–3.5 ~4.0–4.5 ~3.8–4.2
Key Functional Groups Phenol, methoxy, pyridine Methylphenyl, pyridine Thione, isopropylphenyl

Discussion: The phenol group in the target compound improves aqueous solubility compared to analogs with methylphenyl or thione groups. However, its logP remains moderate, suggesting balanced membrane permeability.

Biological Activity

Chemical Structure and Properties

The compound features a unique structural framework that includes a chlorinated phenol moiety and a diazatricyclo structure, which contributes to its diverse biological properties. The presence of the pyridine ring and methoxy group may enhance its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that derivatives of methoxybenzoyl-thiazole exert their anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism suggests that the compound may also influence microtubule dynamics.

Table 1: Anticancer Activity of Related Compounds

Compound NameMechanism of ActionCancer TypeIC50 (µM)
SMART 1Inhibition of tubulin polymerizationMelanoma0.5
SMART 2Induction of apoptosisProstate Cancer0.3
4-Chloro CompoundPotentially similar to SMART agentsTBDTBD

Antimicrobial Activity

Preliminary studies suggest that compounds with similar functional groups exhibit antimicrobial properties. The presence of halogens (like chlorine) and heterocycles (like pyridine) often enhances the antimicrobial activity by disrupting cellular membranes or interfering with metabolic pathways in bacteria and fungi.

Neuroprotective Effects

The pyridine moiety is known for its neuroprotective properties. Research indicates that compounds containing pyridine can protect against neurodegeneration by modulating oxidative stress and inflammation in neuronal cells . This suggests that the compound may have potential applications in treating neurodegenerative diseases.

Study 1: In Vitro Anticancer Activity

A study conducted on a series of structurally related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer. The study highlighted the role of structural modifications in enhancing biological activity, suggesting that the chlorinated phenolic compound could be optimized for better efficacy .

Study 2: Antimicrobial Testing

In another investigation, derivatives of phenolic compounds were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain modifications improved their antibacterial properties, hinting at a similar potential for the compound under discussion .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of precursors such as substituted benzothiazoles or pyrazolo-oxazine derivatives. For example, spirocyclic intermediates can be formed via condensation reactions using reagents like 2-oxa-spiro[3.4]octane-1,3-dione and aromatic amines under reflux conditions in glacial acetic acid . Key intermediates are purified via recrystallization (ethanol/water mixtures) and characterized using:

  • Melting points for purity assessment.
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • Spectroscopy : IR for functional groups (e.g., C=O at ~1720 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 6.90–8.20), and mass spectrometry (e.g., EI-MS for molecular ion peaks) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Critical variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while acetic acid facilitates cyclization .
  • Temperature : Reflux (~120°C) accelerates ring closure but may require inert atmospheres to prevent oxidation.
  • Catalysts : Sodium acetate acts as a base in Knoevenagel condensations .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress. Optimize quenching (ice-water) to minimize byproducts .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.28–8.20) and quaternary carbons (e.g., sp³-hybridized C at δ 76.9) .
  • IR Spectroscopy : Identify C=N (1633 cm⁻¹), C=O (1721 cm⁻¹), and C-Cl (771 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular weight via EI-MS (e.g., m/z 803 [M⁺] for analogs) .
  • X-ray Crystallography (if available): Resolve stereochemistry and ring conformations .

Advanced: How can computational methods predict reactivity and biological interactions?

Methodological Answer:

  • Molecular Docking : Screen against protein targets (e.g., kinases) using PyMOL or AutoDock. The pyridinyl group may engage in π-π stacking, while the phenolic -OH participates in hydrogen bonding .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions (e.g., chlorination at position 4) .
  • MD Simulations : Assess solubility by modeling interactions with aqueous solvents .

Advanced: What strategies resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., pyrazolo-oxazine analogs) .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected shifts.
  • Dynamic NMR : Resolve conformational equilibria causing split peaks .
  • X-ray Diffraction : Resolve ambiguities in ring junction stereochemistry .

Basic: What structural features influence chemical stability?

Methodological Answer:

  • Heteroatoms : The diazatricyclo core (N, O) increases rigidity but may hydrolyze under acidic conditions.
  • Substituents : Electron-withdrawing groups (Cl, pyridinyl) enhance aromatic stability but reduce solubility.
  • Steric Effects : The methoxy group at position 10 hinders oxidation at adjacent sites .

Advanced: How to design a study assessing kinase inhibition potential?

Methodological Answer:

  • In Silico Screening : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using Glide SP scoring.
  • Enzyme Assays : Measure IC₅₀ via fluorescence-based ADP-Glo™ kinase assays.
  • SAR Analysis : Compare with analogs (e.g., 4-chloro-2-pyrazolylphenol derivatives) to identify critical substituents .

Advanced: How to perform regioselective modification of the diazatricyclo moiety?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., -OH with TBSCl) before functionalizing the pyridinyl ring .
  • Microwave-Assisted Synthesis : Enhance selectivity in Suzuki-Miyaura couplings (e.g., introducing -CF₃ at position 7) .
  • Solubility Enhancement : Introduce PEGylated chains at non-critical positions (e.g., methoxy to PEG-ether) .

Basic: What impurities are common during synthesis, and how are they identified?

Methodological Answer:

  • Byproducts : Incomplete cyclization (e.g., open-chain intermediates) detected via HPLC (C18 column, acetonitrile/water gradient).
  • Oxidation Products : Quinone derivatives identified by UV-Vis (λmax ~450 nm) .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH) or preparative TLC .

Advanced: How to evaluate the compound’s antioxidant activity experimentally?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging at 517 nm; IC₅₀ values compared to ascorbic acid.
  • FRAP Assay : Quantify Fe³+ reduction to Fe²+ at 593 nm.
  • HPLC-MS : Identify degradation products under oxidative conditions (H₂O₂, UV light) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.